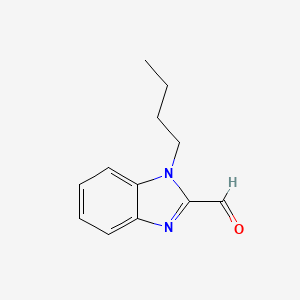

1-butyl-1H-benzimidazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCVBLAZECLPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387755 | |

| Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430470-84-1 | |

| Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-butyl-1H-benzimidazole-2-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic organic compound featuring a benzimidazole core substituted with a butyl group at the N1 position and a formyl (aldehyde) group at the C2 position. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] The presence of the N-butyl group enhances the lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.[2] The aldehyde functionality at the 2-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate in the synthesis of more complex, biologically active molecules.[3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 430470-84-1 | [4] |

| Molecular Formula | C₁₂H₁₄N₂O | [4] |

| Molecular Weight | 202.25 g/mol | [4] |

| Appearance | Expected to be a solid | Inferred from related compounds[3] |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic signatures can be predicted based on the analysis of analogous compounds, such as N-butyl-1H-benzimidazole and other 2-formyl benzimidazoles.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the butyl group, the aromatic protons of the benzimidazole ring, and the aldehyde proton. The protons of the methylene group adjacent to the nitrogen (α-CH₂) of the butyl chain would likely appear as a triplet at approximately 4.2-4.5 ppm. The aromatic protons should resonate in the region of 7.2-7.8 ppm. The highly deshielded aldehyde proton is anticipated to be a singlet further downfield, likely in the range of 9.8-10.2 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will feature signals for the four distinct carbons of the butyl group, the carbons of the benzimidazole ring, and the carbonyl carbon of the aldehyde. The aldehydic carbonyl carbon is expected to have a chemical shift in the range of 185-195 ppm. The carbons of the benzimidazole ring will appear in the aromatic region (approximately 110-150 ppm), and the butyl carbons will be in the aliphatic region (approximately 13-50 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum should display a strong characteristic absorption band for the C=O stretch of the aldehyde group around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group will appear just below 3000 cm⁻¹. The C=N stretching of the imidazole ring is typically observed in the 1500-1620 cm⁻¹ region.

Mass Spectrometry (Predicted): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 202. Fragmentation would likely involve the loss of the butyl chain and the aldehyde group.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for constructing the benzimidazole core and introducing the N-butyl and C2-formyl groups. A common and effective strategy involves a two-step process: N-alkylation of a pre-formed benzimidazole-2-carbaldehyde or a multi-component reaction.

Synthetic Workflow Overview

Caption: Synthetic routes to this compound.

Experimental Protocol: N-Alkylation of 1H-Benzimidazole-2-carbaldehyde (Route A)

This protocol is a generalized procedure based on standard N-alkylation methods for benzimidazoles.[5]

-

Materials:

-

1H-Benzimidazole-2-carbaldehyde

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 1H-benzimidazole-2-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature or heat to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Chemical Reactivity and Synthetic Applications

The aldehyde group at the 2-position of the benzimidazole ring is the primary site of reactivity, enabling a variety of carbon-carbon bond-forming reactions. This makes this compound a valuable building block for the synthesis of diverse molecular architectures.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product. This reaction is pivotal for creating compounds with potential applications as fine chemicals and pharmaceutical intermediates.

Caption: Knoevenagel condensation of this compound.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. This is achieved by reacting the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.

Caption: Wittig reaction of this compound.

Applications in Drug Discovery

The benzimidazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as antimicrobial, antiviral, and anticancer effects.[4][6] The introduction of a butyl group at the N1-position can enhance the compound's ability to penetrate biological membranes, potentially improving its bioavailability and efficacy.[2]

The 2-formyl group acts as a key anchor point for the synthesis of a library of derivatives through reactions like those described above. These derivatives can then be screened for various biological activities. For instance, condensation of the aldehyde with various amines can lead to the formation of Schiff bases, which are known to possess a broad range of pharmacological properties.

Workflow for Drug Discovery

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its structural features, combining the privileged benzimidazole scaffold with a lipophilic butyl group and a reactive aldehyde handle, make it an attractive starting material for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

-

Le, T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

-

Gaba, M., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Link]

-

Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]

-

Kazachenko, A. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules. [Link]

-

PubChem. 1H-Benzimidazole-2-carboxaldehyde. [Link]

-

Tadmouri, A., et al. (2018). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link]

-

Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

Sources

An In-depth Technical Guide to 1-butyl-1H-benzimidazole-2-carbaldehyde (CAS 430470-84-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-butyl-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document elucidates the synthesis, spectroscopic characterization, and potential applications of this molecule, drawing upon established chemical principles and analogous structures within the benzimidazole class. Detailed, step-by-step protocols for its synthesis and characterization are provided, alongside a critical discussion of its potential biological activities. This guide is intended to serve as a valuable resource for researchers engaged in the exploration of novel benzimidazole derivatives for therapeutic and technological advancements.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic heterocyclic aromatic compound, is a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1] The fusion of a benzene ring with an imidazole ring creates a molecular framework that can readily interact with various biological targets. Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3]

The specific compound, this compound, incorporates key structural features that suggest a rich potential for further chemical exploration and application. The N-butyl group enhances its lipophilicity, which can influence its pharmacokinetic properties, while the reactive aldehyde group at the 2-position serves as a versatile synthetic handle for the construction of more complex molecular architectures.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its identification, purification, and structural elucidation.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 430470-84-1 | [5] |

| Molecular Formula | C₁₂H₁₄N₂O | [5] |

| Molecular Weight | 202.25 g/mol | [5] |

| IUPAC Name | This compound | N/A |

Spectroscopic Characterization

The ¹H NMR spectrum is a powerful tool for confirming the structure of the title compound. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are outlined below.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aldehyde-H | ~9.9 - 10.1 | Singlet | 1H | CHO |

| Aromatic-H | ~7.2 - 7.8 | Multiplet | 4H | Benzene ring protons |

| N-CH₂ | ~4.2 - 4.4 | Triplet | 2H | Methylene group adjacent to Nitrogen |

| Methylene-H | ~1.7 - 1.9 | Multiplet | 2H | Second methylene group of butyl chain |

| Methylene-H | ~1.3 - 1.5 | Multiplet | 2H | Third methylene group of butyl chain |

| Methyl-H | ~0.9 - 1.0 | Triplet | 3H | Terminal methyl group of butyl chain |

Note: The N-H proton of an unsubstituted benzimidazole is typically observed as a broad singlet in the downfield region (12.0-13.6 ppm) in DMSO-d₆. Its absence in the spectrum of the title compound confirms the N-butylation.[6]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are as follows:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Aldehyde) | ~185 - 190 |

| C2 (Benzimidazole) | ~145 - 150 |

| Aromatic C | ~110 - 140 |

| N-CH₂ | ~45 - 50 |

| CH₂ | ~30 - 35 |

| CH₂ | ~19 - 21 |

| CH₃ | ~13 - 15 |

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | 1680 - 1700 |

| C=N (Imidazole) | 1610 - 1630 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

The N-H stretching vibration, typically seen between 2540 and 3060 cm⁻¹ in unsubstituted benzimidazoles, will be absent.[7]

Electron impact mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 202. The fragmentation pattern would likely involve the loss of the butyl chain and the aldehyde group.[8]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

This protocol describes the mono-N-alkylation of o-phenylenediamine.

Materials:

-

o-Phenylenediamine

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of o-phenylenediamine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

-

Add 1-bromobutane (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-butyl-o-phenylenediamine.

-

Purify the crude product by column chromatography on silica gel.

This protocol details the cyclocondensation reaction to form the benzimidazole ring.

Materials:

-

N-Butyl-o-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Sodium bisulfite (NaHSO₃) (optional, for purification)

Procedure:

-

Dissolve N-butyl-o-phenylenediamine (1 equivalent) in ethanol.[9]

-

Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bisulfite (to remove any unreacted aldehyde), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 1-butyl-1H-benzimidazole.[10]

This protocol describes the introduction of the aldehyde group at the 2-position of the benzimidazole ring.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Materials:

-

1-Butyl-1H-benzimidazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Water

Procedure:

-

To a solution of 1-butyl-1H-benzimidazole (1 equivalent) in DMF, cool the mixture to 0 °C in an ice bath.[11]

-

Slowly add phosphorus oxychloride (1.5 equivalents) to the cooled solution, maintaining the temperature below 5 °C.[12]

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[11]

Potential Applications and Biological Activity

The benzimidazole scaffold is a cornerstone in the development of numerous therapeutic agents. The unique substitution pattern of this compound suggests several promising avenues for research and application.

Medicinal Chemistry and Drug Discovery

-

Antimicrobial and Antifungal Agents: Benzimidazole derivatives are known to exhibit potent antimicrobial and antifungal activities.[1][13] The introduction of an N-alkyl chain can enhance the lipophilicity, potentially improving cell membrane penetration and biological activity.[3] The aldehyde functionality can be further derivatized to generate a library of compounds for screening against various pathogens.

-

Anticancer Agents: Numerous 2-substituted benzimidazoles have been investigated for their cytotoxic effects against various cancer cell lines.[5] The aldehyde group in the title compound can be used to synthesize imines, hydrazones, and other derivatives that may exhibit enhanced anticancer activity. Some studies have shown that benzimidazole derivatives with specific substitutions can act as inhibitors of key enzymes in cancer progression.[14]

-

Antiviral Activity: The benzimidazole core is present in some antiviral drugs. Further modification of this compound could lead to the discovery of novel antiviral agents.

Materials Science

The benzimidazole moiety is also of interest in materials science. N-substituted benzimidazoles have been investigated for their use as:

-

Corrosion Inhibitors: The nitrogen atoms in the benzimidazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.

-

Components of Organic Light-Emitting Diodes (OLEDs): The aromatic nature of the benzimidazole system can contribute to the electronic properties required for OLED applications.

-

Electrolytes in Dye-Sensitized Solar Cells: N-alkyl benzimidazoles have been explored as components of electrolytes in solar cells.[10]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The reactive aldehyde group provides a gateway for the creation of a diverse range of derivatives, making it an attractive scaffold for the discovery of novel bioactive molecules and functional materials. This technical guide provides a solid foundation for researchers to further explore the chemistry and applications of this promising compound.

References

-

Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(19), 6529. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 11(20), 12046–12079. Retrieved from [Link]

-

Peršuri, A., Butković, V., & Kraljević Pavelić, S. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(11), 3183. Retrieved from [Link]

-

Al-Juboori, S. A. H., & Al-Masoudi, N. A. (2021). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. AIP Conference Proceedings, 2372(1), 050001. Retrieved from [Link]

-

Kumar, R., & Sharma, M. C. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. Retrieved from [Link]

-

Kumar, A., Kumar, R., Sharma, G., & Kumar, V. (2019). Synthesis, antimicrobial activity and cytotoxicity of 2-substituted benzimidazole incorporated with thiazole. Indian Journal of Pharmaceutical Sciences, 81(4), 725-735. Retrieved from [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2021). Design, Synthesis and Bioactivity of Benzimidazole-2-Carbamates as Soil-Borne Anti-Fungal Agents. Molecules, 26(16), 4987. Retrieved from [Link]

-

Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2020). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1217, 128411. Retrieved from [Link]

-

Duc, D. X., Chung, N. T., & Dung, V. C. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33623-33653. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Al-Jbouri, F. H. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 34(4), 2092-2099. Retrieved from [Link]

-

Kalalbandi, V. F., & Seetharamappa, J. (2015). 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles as anticancer agents: Synthesis, crystal structure analysis and binding studies of the most potent anticancer molecule with serum albumin. Bioorganic & Medicinal Chemistry Letters, 25(17), 3535-3541. Retrieved from [Link]

- Google Patents. (n.d.). CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine.

-

Pashchevskaya, N. V., Nazarenko, M. A., Bolotin, S. N., & Panyushkin, V. T. (2010). Effect of the Condition of Synthesis on the Composition and Structure of Copper(II) Complexes with Benzimidazole. Russian Journal of General Chemistry, 80(9), 1835-1840. Retrieved from [Link]

-

Popova, Y. A., Pimerzin, A. A., & Tsvetkov, V. V. (2018). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Physics: Conference Series, 946, 012093. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Al-Adham, I. K. I., & Al-Talib, T. A. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry, 8(1), 19-25. Retrieved from [Link]

-

Artasensi, A., Salina, E., Fumagalli, L., & Regazzoni, L. G. (2021). Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal; R=CH2(C6H5) benzylglyoxal). Data in Brief, 38, 107383. Retrieved from [Link]

Sources

- 1. isca.me [isca.me]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. srrjournals.com [srrjournals.com]

- 6. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-Butyl-1H-benzimidazole-2-carbaldehyde from o-Phenylenediamine

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 1-butyl-1H-benzimidazole-2-carbaldehyde, a valuable heterocyclic building block, starting from o-phenylenediamine. Benzimidazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities and finding application in numerous FDA-approved drugs.[1][2][3][4] This document details a robust, three-part synthetic strategy: (1) formation of the benzimidazole core via condensation, (2) N-alkylation to introduce the butyl substituent, and (3) functional group manipulation at the C2-position to yield the target carbaldehyde. Each section provides not only a step-by-step experimental protocol but also an expert-driven rationale for the selection of reagents and conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The guide is supported by mechanistic diagrams, data summary tables, and authoritative citations to create a self-validating and reliable resource for professionals in the field of chemical synthesis and drug discovery.

Strategic Overview: A Three-Part Synthetic Pathway

The synthesis of this compound from o-phenylenediamine is most effectively and controllably achieved through a linear, three-part sequence. This approach allows for the isolation and purification of key intermediates, ensuring high purity in the final product and simplifying reaction monitoring.

The selected pathway is as follows:

-

Part I: Cyclocondensation. Reaction of o-phenylenediamine with glyoxylic acid to form the foundational benzimidazole ring, yielding 1H-benzimidazole-2-carboxylic acid. This method, a variation of the Phillips-Ladenburg reaction, directly installs a versatile carboxylic acid handle at the C2 position.[5]

-

Part II: N-Alkylation. Selective alkylation of the 1H-benzimidazole-2-carboxylic acid intermediate with 1-bromobutane under basic conditions to introduce the N-butyl group.

-

Part III: Functional Group Transformation. A two-step reduction-oxidation sequence to convert the C2-carboxylic acid into the target C2-carbaldehyde. This involves the reduction of the carboxylic acid to a primary alcohol, followed by a controlled oxidation.

The overall synthetic workflow is visualized below.

Figure 1: Overall synthetic workflow from o-phenylenediamine to the target compound.

Part I: Synthesis of 1H-Benzimidazole-2-carboxylic Acid

Principle and Rationale

The formation of the benzimidazole ring is achieved through the acid-catalyzed condensation of o-phenylenediamine with a one-carbon electrophile.[5] While various C1 synthons like formic acid or aldehydes can be used, glyoxylic acid is an ideal choice as it directly installs a carboxylic acid group at the 2-position, which serves as a crucial handle for subsequent transformations.

The reaction proceeds via initial nucleophilic attack of one amino group of o-phenylenediamine onto the aldehyde carbonyl of glyoxylic acid, forming a Schiff base intermediate. Subsequent intramolecular cyclization via attack of the second amino group, followed by dehydration and aromatization, yields the stable benzimidazole ring.[6][7]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-butyl-1H-benzimidazole-2-carbaldehyde

This guide provides a detailed technical analysis of the molecular structure and conformational properties of 1-butyl-1H-benzimidazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current structural chemistry principles and data from analogous systems to offer insights into the behavior of this specific benzimidazole derivative. The benzimidazole scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced structural features of its derivatives is paramount for rational drug design and development.[1]

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged heterocyclic motif in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The biological activity of benzimidazole derivatives is intrinsically linked to their three-dimensional structure and their ability to interact with biological targets.[1] Structural modifications at the N-1 and C-2 positions of the benzimidazole core are particularly crucial in modulating this activity. The introduction of a butyl group at the N-1 position and a carbaldehyde group at the C-2 position in this compound creates a molecule with specific conformational flexibility that dictates its steric and electronic profile.

Molecular Structure and Bonding Parameters

The molecular structure of this compound is characterized by a planar benzimidazole core. While a specific crystal structure for this exact compound is not publicly available, data from closely related structures, such as 1,1′-Bi-1H-benzimidazole-2,2′-dicarbaldehyde, reveals key features.[4] The benzimidazole ring system itself is expected to be largely planar. The key structural questions revolve around the orientation of the N-butyl and C-carbaldehyde substituents relative to this plane.

Table 1: Predicted Bonding Parameters and Structural Features

| Parameter | Predicted Value/Feature | Rationale and Comparative Data |

| Benzimidazole Core | Planar | The fused aromatic ring system inherently favors a planar geometry to maximize pi-orbital overlap. |

| C2-C(aldehyde) Bond Length | ~1.47 Å | Shorter than a typical C-C single bond due to partial double bond character from conjugation with the imidazole ring. |

| N1-C(butyl) Bond Length | ~1.47 Å | Typical for a C-N single bond in a heterocyclic system. |

| C=O Bond Length | ~1.22 Å | Characteristic of a conjugated aldehyde carbonyl group. |

| Aldehyde Conformation | Likely syn or anti to N1 | The orientation of the aldehyde is influenced by steric and electronic interactions with the N1-butyl group and the imidazole ring. Crystal structures of similar compounds show a preference for a co-planar arrangement with the benzimidazole ring.[4] |

Conformational Analysis: Rotational Freedom and Stable Conformers

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the N1-C(butyl) bond and the C2-C(aldehyde) bond.

Rotation of the N-Butyl Group

The butyl group at the N-1 position has multiple rotatable bonds, leading to a variety of possible conformations. The rotation around the N1-C1' bond of the butyl group will be sterically hindered by the hydrogen atom at the C7 position of the benzimidazole ring. Computational studies on similar N-substituted heterocyclic systems suggest that the energy barrier for this rotation is relatively low, allowing for flexibility at physiological temperatures. The extended, anti-periplanar conformation of the butyl chain is generally the most stable, minimizing steric clashes.

Rotation of the C-Carbaldehyde Group

The rotation of the carbaldehyde group at the C-2 position is of significant interest as its orientation affects the molecule's electronic properties and potential for intermolecular interactions. The C2-C(aldehyde) bond has a degree of double bond character due to conjugation with the imidazole ring, which results in a higher rotational barrier compared to a typical C-C single bond.[5]

Computational studies on related N-arylmethyl-2-formylbenzimidazoles and other formamides indicate that the rotational barriers for a formyl group can be significant, often in the range of 20-23 kcal/mol.[6][7] This suggests that the carbaldehyde group in this compound may exist as a mixture of two stable planar conformers: syn and anti, corresponding to the aldehyde oxygen pointing towards or away from the N-1 position, respectively. The relative stability of these conformers is determined by a balance of steric repulsion and electrostatic interactions.

Caption: Conformational isomers of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound would typically follow established methods for the preparation of N-substituted benzimidazoles. A common and effective route is the condensation of N-butyl-o-phenylenediamine with a suitable two-carbon electrophile, followed by oxidation or direct formylation.

Proposed Synthetic Workflow

A plausible synthetic route involves a two-step process:

-

N-Alkylation: Reaction of o-phenylenediamine with butyl bromide to yield N-butyl-o-phenylenediamine.

-

Cyclization and Formylation: Condensation of the N-substituted diamine with a glyoxal equivalent or direct formylation at the 2-position of a pre-formed 1-butyl-1H-benzimidazole. Microwave-assisted synthesis has been shown to be highly efficient for the preparation of 1,2-disubstituted benzimidazoles.[8]

Sources

- 1. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study [mdpi.com]

- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-butyl-1H-benzimidazole-2-carbaldehyde: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-butyl-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct, published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related structural analogs to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Detailed experimental protocols for the synthesis and spectroscopic analysis are provided, grounded in authoritative literature, to offer a self-validating framework for researchers. This document is intended to serve as an in-depth resource for scientists and professionals engaged in drug development and chemical research, facilitating the identification and characterization of this and similar benzimidazole derivatives.

Introduction: The Significance of this compound

Benzimidazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties[1]. The structural versatility of the benzimidazole scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution at various positions. The title compound, this compound, incorporates two key functionalities: an N-butyl group, which enhances lipophilicity and can influence membrane permeability, and a 2-carbaldehyde group, a versatile synthetic handle for the construction of more complex molecules.

Accurate structural elucidation through spectroscopic methods is a critical first step in the discovery and development pipeline. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, offering a foundational understanding for its synthesis and subsequent application.

Molecular Structure and Key Spectroscopic Correlation Points

A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic data. The key structural features and their expected correlations with spectroscopic signals are outlined below.

Figure 1: Molecular structure of this compound with key subunits highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of the title compound, based on established chemical shift ranges and data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzimidazole ring, the aldehyde proton, and the protons of the N-butyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Citations |

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring system.[2] |

| Aromatic-H (H4/H7) | 7.8 - 8.2 | Multiplet (m) | ~7-9 | Protons on the benzene ring will appear in the aromatic region, with those ortho to the fused imidazole ring typically being the most deshielded. |

| Aromatic-H (H5/H6) | 7.2 - 7.6 | Multiplet (m) | ~7-9 | These protons are in a more shielded environment compared to H4 and H7. |

| N-CH₂ (Butyl-H1') | 4.2 - 4.6 | Triplet (t) | ~7-8 | The methylene group directly attached to the nitrogen is deshielded by the electronegative nitrogen and the aromatic system. |

| CH₂ (Butyl-H2') | 1.7 - 2.0 | Sextet or Multiplet (m) | ~7-8 | Methylene group adjacent to the N-CH₂. |

| CH₂ (Butyl-H3') | 1.3 - 1.6 | Sextet or Multiplet (m) | ~7-8 | Methylene group further from the nitrogen. |

| CH₃ (Butyl-H4') | 0.9 - 1.1 | Triplet (t) | ~7-8 | The terminal methyl group of the butyl chain will be the most shielded. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Citations |

| Aldehyde C=O | 185 - 195 | The carbonyl carbon is significantly deshielded. |

| C2 (Benzimidazole) | 145 - 155 | The carbon atom bearing the aldehyde group and flanked by two nitrogen atoms is highly deshielded. |

| C3a/C7a (Benzimidazole) | 135 - 145 | Bridgehead carbons of the benzimidazole ring. |

| C4/C7 (Benzimidazole) | 120 - 130 | Aromatic carbons. |

| C5/C6 (Benzimidazole) | 110 - 120 | Aromatic carbons. |

| N-CH₂ (Butyl-C1') | 45 - 55 | The carbon directly attached to the nitrogen atom. |

| CH₂ (Butyl-C2') | 30 - 35 | |

| CH₂ (Butyl-C3') | 19 - 25 | |

| CH₃ (Butyl-C4') | 13 - 15 | The terminal methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Citations |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds in the benzimidazole ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong | From the N-butyl group. |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong | A strong, sharp peak characteristic of the carbonyl group. |

| C=N stretch (imidazole) | 1610 - 1640 | Medium | Characteristic of the imidazole ring.[3] |

| C=C stretch (aromatic) | 1450 - 1600 | Medium | From the benzene ring. |

| C-N stretch | 1250 - 1350 | Medium | Characteristic of the C-N bonds in the benzimidazole ring.[3] |

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion and Fragmentation Pattern

-

Molecular Ion (M⁺): The expected exact mass for C₁₂H₁₄N₂O is 202.1106 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 202.

-

Key Fragmentation Pathways:

-

Loss of the butyl group: A significant fragmentation pathway is the cleavage of the N-butyl group, leading to a fragment ion at m/z 145 (M - 57).

-

Loss of the aldehyde group: Loss of the CHO group (29 Da) would result in a fragment at m/z 173.

-

McLafferty-type rearrangement: A rearrangement involving the butyl chain could lead to the elimination of butene (56 Da) and the formation of a radical cation at m/z 146.

-

Benzimidazole ring fragmentation: The stable benzimidazole ring may undergo characteristic fragmentation, including the loss of HCN.

-

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-butyl-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-butyl-1H-benzimidazole-2-carbaldehyde. As a key heterocyclic scaffold, benzimidazole derivatives are pivotal in medicinal chemistry and materials science.[1][2] A thorough understanding of their structural characterization by NMR is therefore essential for researchers in the field. This document moves beyond a simple recitation of spectral data, offering insights into the rationale behind spectral assignments and outlining a robust protocol for obtaining high-quality data.

Molecular Structure and Spectroscopic Assignment

The structural integrity of synthesized compounds is a cornerstone of drug discovery and development.[1] NMR spectroscopy stands as a primary tool for the unambiguous elucidation of molecular structures. For this compound, every proton and carbon atom has a unique electronic environment, which translates into a distinct signal in the NMR spectrum. The numbering convention used for the assignment of NMR signals is presented below.

Diagram 1: Molecular Structure and Numbering of this compound

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar benzimidazole structures and general substituent effects.[1][3]

-

Aldehyde Proton (H8) : The proton of the carbaldehyde group is expected to be the most deshielded proton in the spectrum, appearing as a singlet in the downfield region, typically around δ 9.8-10.2 ppm . This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.

-

Aromatic Protons (H4, H5, H6, H7) : The protons on the benzene ring of the benzimidazole core typically resonate between δ 7.2 and 8.0 ppm .[1] Their exact chemical shifts and splitting patterns are influenced by the electronic effects of the fused imidazole ring and the substituents.

-

H7 : This proton is adjacent to the nitrogen atom (N1) of the imidazole ring and is expected to be deshielded, appearing as a doublet of doublets or a multiplet around δ 7.8-8.0 ppm .

-

H4 : Similar to H7, this proton is also in a peri-position to the imidazole ring and will be deshielded, likely resonating in the region of δ 7.6-7.8 ppm .

-

H5 and H6 : These protons are located further from the electron-withdrawing imidazole part and will appear more upfield compared to H4 and H7. They are expected to resonate as a multiplet in the range of δ 7.2-7.5 ppm .

-

-

Butyl Group Protons (H1', H2', H3', H4') :

-

N-CH₂ (H1') : The methylene protons directly attached to the nitrogen atom (N1) will be deshielded and are expected to appear as a triplet around δ 4.2-4.5 ppm .

-

CH₂ (H2') : These protons will be observed as a multiplet (sextet) in the range of δ 1.8-2.0 ppm .

-

CH₂ (H3') : Further shielded, these methylene protons will appear as a multiplet (sextet) around δ 1.3-1.5 ppm .

-

CH₃ (H4') : The terminal methyl protons of the butyl group will be the most shielded, appearing as a triplet around δ 0.9-1.0 ppm .

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on known data for substituted benzimidazoles.[4][5]

-

Aldehyde Carbonyl (C8) : The carbon of the aldehyde group is highly deshielded and is expected to resonate in the far downfield region of the spectrum, around δ 185-190 ppm .

-

Benzimidazole Core Carbons :

-

C2 : This carbon, bonded to two nitrogen atoms and the carbaldehyde group, will be significantly deshielded, with an expected chemical shift in the range of δ 145-150 ppm .

-

C3a and C7a : These are the bridgehead carbons where the benzene and imidazole rings are fused. They are expected to have chemical shifts in the region of δ 135-145 ppm .

-

C4, C5, C6, C7 : The carbons of the benzene ring will resonate in the aromatic region, typically between δ 110 and 130 ppm . The specific shifts will be influenced by the position relative to the fused imidazole ring.

-

-

Butyl Group Carbons :

-

N-CH₂ (C1') : The carbon atom directly attached to the nitrogen will be deshielded, with an expected chemical shift around δ 45-50 ppm .

-

CH₂ (C2') : This carbon will resonate around δ 30-35 ppm .

-

CH₂ (C3') : Expected to be found around δ 19-22 ppm .

-

CH₃ (C4') : The terminal methyl carbon will be the most shielded, appearing at approximately δ 13-15 ppm .

-

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H8/C8 (CHO) | δ 9.8-10.2 (s, 1H) | δ 185-190 |

| H7 | δ 7.8-8.0 (m, 1H) | δ 110-130 |

| H4 | δ 7.6-7.8 (m, 1H) | δ 110-130 |

| H5, H6 | δ 7.2-7.5 (m, 2H) | δ 110-130 |

| C2 | - | δ 145-150 |

| C3a, C7a | - | δ 135-145 |

| H1'/C1' | δ 4.2-4.5 (t, 2H, J ≈ 7.5 Hz) | δ 45-50 |

| H2'/C2' | δ 1.8-2.0 (m, 2H) | δ 30-35 |

| H3'/C3' | δ 1.3-1.5 (m, 2H) | δ 19-22 |

| H4'/C4' | δ 0.9-1.0 (t, 3H, J ≈ 7.5 Hz) | δ 13-15 |

Experimental Protocol for NMR Analysis

A standardized and carefully executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

-

Weighing : Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[1]

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm the vial or use a vortex mixer to ensure complete dissolution.

-

Transfer to NMR Tube : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that could degrade the quality of the spectrum.[3]

-

Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.

2. NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time : 2-4 seconds.

-

Spectral Width : 0-12 ppm.

-

-

¹³C NMR :

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans : 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Spectral Width : 0-200 ppm.

-

Diagram 2: NMR Data Acquisition and Analysis Workflow

Conclusion

The comprehensive ¹H and ¹³C NMR analysis is indispensable for the structural verification of this compound. By understanding the predicted chemical shifts and coupling patterns, researchers can confidently interpret experimental data to confirm the identity and purity of their synthesized compounds. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality spectra, which is fundamental for accurate structural elucidation and for building a reliable foundation for further research and development in the pharmaceutical and chemical sciences.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- El Kihel, A., et al. (2008). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 1(1), 47-50.

-

SpectraBase. (n.d.). 1H-Benzimidazole, 2-butyl-. Retrieved from [Link]

- Rios-Gutiérrez, M., et al. (2020).

- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629.

- Rathod, D. R., et al. (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Applied Pharmaceutical Science, 7(1), 164-169.

- Reddy, B. A. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(a-hydroxy benzyl) Bezimidazole derivatives. Journal of Biomedical Science and Research, 1(1), 27-32.

-

ResearchGate. (n.d.). Selected 13 C NMR chemical shift (d in ppm) and coupling constants (J.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]

-

MDPI. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

-

Semantic Scholar. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). 1H NMR spectra. Retrieved from [Link]

-

National Institutes of Health. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

-

Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectrum of 1-butyl-1H-benzimidazole-2-carbaldehyde

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-butyl-1H-benzimidazole-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the characteristic vibrational modes of the molecule, offers a detailed experimental protocol for acquiring a high-quality spectrum, and presents a predicted spectral data analysis. The insights herein are grounded in established spectroscopic principles and data from analogous molecular structures, ensuring a robust and scientifically sound interpretation.

Introduction: The Vibrational Fingerprint of a Benzimidazole Derivative

This compound is a heterocyclic compound featuring a benzimidazole core, an N-butyl substituent, and a carbaldehyde group at the 2-position. This unique combination of functional groups gives rise to a distinctive infrared spectrum, which serves as a molecular "fingerprint" for its identification and characterization. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and gain insights into the molecular structure.

The FT-IR spectrum of this compound is dominated by the vibrational modes associated with the aldehyde group (C=O and C-H), the benzimidazole ring system (C=N, C=C, and C-N), and the N-butyl group (aliphatic C-H). A thorough understanding of the expected wavenumbers for these vibrations is paramount for accurate spectral interpretation and confirmation of the compound's identity and purity.

Predicted FT-IR Spectral Data Analysis

The following table summarizes the predicted characteristic vibrational frequencies for this compound. These predictions are based on established group frequency correlations and data from similar benzimidazole and aromatic aldehyde compounds.[1][2][3][4][5][6][7][8][9][10][11]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Associated with the C-H bonds of the benzene ring portion of the benzimidazole. |

| Aliphatic C-H Stretch | 2960-2850 | Strong | Asymmetric and symmetric stretching of the CH₂, and CH₃ groups in the butyl substituent. |

| Aldehyde C-H Stretch | 2850-2700 | Medium to Weak | Often appears as two bands, one of which can be a shoulder on the aliphatic C-H stretching bands. The presence of a band around 2720 cm⁻¹ is highly diagnostic for an aldehyde.[4][8][12] |

| Carbonyl (C=O) Stretch | 1710-1685 | Strong | The conjugation of the aldehyde with the benzimidazole ring is expected to lower the frequency compared to a saturated aliphatic aldehyde.[4][8][12][13] |

| Imine (C=N) Stretch | 1620-1590 | Medium to Strong | Characteristic of the benzimidazole ring system.[3][5] |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene and imidazole rings. |

| C-N Stretch | 1470-1450 | Medium | Associated with the C-N bonds within the benzimidazole ring.[3] |

| Aliphatic C-H Bend | 1465-1370 | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups of the butyl chain. |

| In-plane Aromatic C-H Bend | 1300-1000 | Medium to Weak | Bending vibrations of the C-H bonds on the benzene ring within the plane of the ring. |

| Out-of-plane Aromatic C-H Bend | 900-675 | Strong | These bands can be indicative of the substitution pattern on the benzene ring. |

Experimental Protocol for FT-IR Analysis

To obtain a reliable FT-IR spectrum of this compound, the following methodology is recommended. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.

Instrumentation

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or a PerkinElmer Spectrum Two, equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable. For ease of sample handling and to obtain high-quality data, an Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is highly recommended.[1]

Sample Preparation (ATR Technique)

-

Crystal Cleaning: Before introducing the sample, ensure the ATR crystal is meticulously cleaned. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

-

Sample Application: If this compound is a solid, place a small amount of the powdered sample onto the center of the ATR crystal. If it is an oil or liquid, a single drop is sufficient.

-

Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are adequate. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.

-

Data Processing: The collected interferogram is automatically Fourier-transformed by the spectrometer's software to produce the final infrared spectrum. The spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its FT-IR analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. umsl.edu [umsl.edu]

mass spectrometry fragmentation pattern of 1-butyl-1H-benzimidazole-2-carbaldehyde

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-butyl-1H-benzimidazole-2-carbaldehyde

Abstract

This technical guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a member of the benzimidazole class of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development, understanding its mass spectral behavior is critical for structural confirmation and metabolite identification. This document synthesizes established fragmentation principles for N-alkyl chains, aromatic aldehydes, and the benzimidazole core to propose the primary fragmentation pathways for the title compound. We will explore the characteristic cleavages of the N-butyl and 2-carbaldehyde substituents, as well as the subsequent decomposition of the heterocyclic ring system. This guide is intended for researchers and scientists who utilize mass spectrometry for the structural elucidation of complex organic molecules.

Introduction: The Analyte in Context

This compound (Molecular Formula: C₁₂H₁₄N₂O; Nominal Mass: 202 Da) is a derivative of benzimidazole, a bicyclic heteroaromatic compound. The benzimidazole ring system is a core component of numerous pharmacologically active agents, including proton pump inhibitors (e.g., omeprazole) and anthelmintics[1]. The introduction of an N-alkyl group and a C-aldehyde function creates a molecule with multiple potential sites for fragmentation under the high-energy conditions of electron ionization mass spectrometry (EI-MS).

Accurate interpretation of the resulting mass spectrum is paramount for verifying the compound's identity during synthesis and for characterizing its metabolic fate in drug development studies. This guide provides a predictive framework for these fragmentation pathways, grounded in established chemical principles and data from analogous structures.

Fundamental Principles of EI-MS Fragmentation

In EI-MS, a sample is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule to form a positively charged radical ion known as the molecular ion (M⁺•)[2][3]. This molecular ion is often energetically unstable and undergoes a series of unimolecular decomposition reactions to yield smaller, charged fragment ions and neutral radicals or molecules[3]. The pattern of these fragment ions constitutes the mass spectrum, which serves as a molecular fingerprint.

The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses[2]. For this compound, the key structural features influencing fragmentation are:

-

The stable benzimidazole aromatic system.

-

The aldehyde functional group at the 2-position.

-

The n-butyl substituent on the N1-position.

Predicted Primary Fragmentation Pathways

The fragmentation of this compound is expected to be a composite of pathways originating from its distinct functional moieties. The stability of the benzimidazole ring suggests that the molecular ion peak at m/z 202 should be clearly observable[4].

Fragmentation Initiated by the 2-Carbaldehyde Group

Aldehydes exhibit characteristic fragmentation patterns involving the carbonyl group[5][6]. For aromatic aldehydes, two primary cleavages are dominant:

-

α-Cleavage (Loss of H•): The loss of a hydrogen radical from the aldehyde group is a common pathway, resulting in a highly stable acylium ion. This would produce a prominent peak at [M-1]⁺ (m/z 201) .

-

α-Cleavage (Loss of CHO•): The loss of the entire formyl group as a radical is also a characteristic fragmentation for aldehydes, leading to the formation of the 1-butyl-1H-benzimidazolyl cation. This would generate a significant fragment at [M-29]⁺ (m/z 173) [6].

Fragmentation of the N-Butyl Substituent

Alkyl chains attached to heteroatoms are prone to fragmentation, primarily through cleavage of C-C bonds.

-

β-Cleavage (Loss of Propyl Radical): The most significant fragmentation of the N-butyl chain is predicted to be the cleavage of the C-C bond beta to the benzimidazole ring. This results in the loss of a propyl radical (•C₃H₇, 43 Da), leading to a stabilized ion at [M-43]⁺ (m/z 159) .

-

γ-Hydrogen Rearrangement (McLafferty-type Rearrangement): A characteristic rearrangement for longer alkyl chains involves the transfer of a hydrogen atom from the γ-carbon to a heteroatom, followed by the elimination of a neutral alkene[5]. In this case, a γ-hydrogen from the butyl chain can transfer to the benzimidazole ring system, leading to the elimination of propene (C₃H₆, 42 Da). This pathway yields a significant ion at [M-42]⁺ (m/z 160) .

The overall primary fragmentation scheme is visualized in the diagram below.

Secondary Fragmentation and Decomposition of the Benzimidazole Core

The primary fragment ions can undergo further decomposition, often involving the stable benzimidazole ring itself. Studies on substituted benzimidazoles have shown that a characteristic fragmentation pathway is the sequential loss of hydrogen cyanide (HCN)[4][7].

The [M-CHO]⁺ ion at m/z 173 (1-butyl-1H-benzimidazole cation) is a prime candidate for this subsequent fragmentation. It can lose the butyl group as butene (C₄H₈, 56 Da) via hydrogen rearrangement to give the benzimidazole cation at m/z 117 . This ion can then lose HCN (27 Da) to produce a fragment at m/z 90 .

Alternatively, the ion at m/z 173 could first undergo fragmentation of the butyl chain. For instance, loss of propene (42 Da) would lead to an ion at m/z 131 , which could then lose HCN to give m/z 104 .

Summary of Predicted Mass Spectrum Data

The following table summarizes the key predicted ions in the EI mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the ions.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 202 | [C₁₂H₁₄N₂O]⁺• (Molecular Ion) | Electron Ionization | Moderate to High |

| 201 | [C₁₂H₁₃N₂O]⁺ | Loss of H• from aldehyde | High |

| 173 | [C₁₁H₁₃N₂]⁺ | Loss of CHO• from aldehyde | High |

| 160 | [C₉H₁₀N₂O]⁺• | Loss of propene (C₃H₆) via rearrangement | Moderate to High |

| 159 | [C₉H₈N₂O]⁺ | Loss of propyl radical (•C₃H₇) | Moderate |

| 117 | [C₇H₅N₂]⁺ (Benzimidazole cation) | From m/z 173, loss of butene (C₄H₈) | Moderate |

| 90 | [C₆H₄N]⁺ | From m/z 117, loss of HCN | Moderate |

Recommended Experimental Protocol for Spectrum Acquisition

To validate the predicted fragmentation pattern, the following experimental protocol is recommended. This protocol is designed to be self-validating by ensuring robust and reproducible data acquisition.

Objective: To acquire a high-quality Electron Ionization (EI) mass spectrum of this compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the synthesized and purified compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Rationale: This temperature program ensures the compound elutes as a sharp peak without thermal degradation, separating it from any potential impurities.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Scan Speed: 2 scans/second.

-

Rationale: 70 eV is the standard energy for EI, which allows for comparison with library spectra and ensures sufficient fragmentation. The mass range is set to capture the molecular ion and all predicted significant fragments.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of this peak.

-

Analyze the spectrum to identify the molecular ion and key fragment ions, comparing them against the predicted values in the table above.

-

Conclusion

The mass spectral fragmentation of this compound under electron ionization is predicted to be a rich process dominated by characteristic losses from the aldehyde and N-butyl substituents. The key diagnostic fragments are expected at [M-1]⁺ (m/z 201), [M-29]⁺ (m/z 173), and [M-42]⁺• (m/z 160). Subsequent fragmentation of the benzimidazole core, particularly through the loss of HCN, provides further structural confirmation. This predictive guide serves as a robust framework for scientists to interpret experimental data, confirm molecular structures, and accelerate research in fields reliant on the synthesis and analysis of novel heterocyclic compounds.

References

- Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 12, 35-42. [Source available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH29YNPIKV68Mf8PKN4Bpxg4iqbiZ4YgQtUKE7U-Rx4ldMshFky5jQ9iUjmQ0YJb5HkW6CMPwvqJE3ukVW7M94RqERWdCLiU6julcXT-T6Kx458k67XzvTPKqqcGxuwsAdWG8z3HG5oMw7p-TPM2J7Q5okhkjFqWvnNWxXx9Md1alibZIkX1HIxEpYDGFau-Ng_OUs=]

- Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-76. [Source available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiyUAxPDg4jcWN6BJ41CxjzeD54mx_1L_B2unicarU2EazTEJOEL8Uu_gZrnPsPDk5DeJWLy4dViYUbeskt-xJMYqHY2oa1u9tabhpzBTjSlfr6PQEuJCHseWK79_dYsPpHdJ0MwvBOJtzTnyYxr2KXHNGP0EzV1LmiXbLCpXT2LCHnDX0g-VQQQJYPOqclNHXwq9GblATZvPrtt12RYkBQpPP9Rz2MHsH9JSHUHqYzFlwd5jvaLR9t8QSi7oaraLO3RZfMq6etBCO85WS87fnBo6vEdeOwg==]

- Semantic Scholar. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. [Source available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEviLqNJlqAgtmtwrohmb-FPofM1HwckhstXUH2DZzXgd50dLUkOGsK50m_lxT_KYvzykt18et61FrrOQvy91Kwlji5HztVHbIJkVS1woTBWzNHW_nYbyW91lInIwdjFAlW5JENX0helgOEHgEVd06Gk0qN8vCNu-U3yTAFQzD0-tojeiZqUMN2]

- ResearchGate. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Source available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETp9wlwDIoU2H9s1LAgmS0lwm0npbyd-Z8YhhDa6WE5uE-XjVql1TeUdhoTUu5qkaH7IUoU7ZfEwlMXQrgylemTuLspJVkxms1tuoLuLOMORmanuVtE7sivr2dhESMrijsSOboQzD-gZEPpjBD0aE96PVVn5aYljsMq9IXq4J080bEx-Qwj4eQb3xxRiyTb4XDTlQz14Dzvdm5kc2D9vtaWfXKvDZmOdUd_3lXNJPCO2qZ3Bqu_BoCNzhU4DS5Hiet]

- Van de Water, A., & Janssen, C. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. [Source available at: https://pubmed.ncbi.nlm.nih.gov/10360431/]

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Source available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Source available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA-zreUp_yCt1sxbwdWhQYnTAPij3s1czTHnf7_-uCy5uNSsSEj8zYcu1AvrX3p6VpE9Sl4Bk1GQgpiCXOx1F-AWEcS240QCs4hI1UzzZI7UndVJhJbSV5HXPzRT0rvsk7u8oNtZVtvYRTlSALh6JOndCKhAasPUCPjfMve-us]

- American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Source available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUGL2fLWCJEyhIofg5pSp9oWPqH4oKW58DE9rrh8ztt-gDzsw38-uR9o4xwzZQexUa6rSXsYVJeBnO0uHxgHWVdd6u5fFGzj1xVyWUkYn3RbQ2njW1bOdFg0z8kCSJ-oOg1n45oI20Qr5rI0H4x_8=]

- ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Source available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGqAQ3wpwJHuLlR70nYH7PRDty6bF00xnhWnKtSVJKZqNclpkdqYoZ5YSw07idarDLwUUdq-1kt-_qM4crcbyTMbog8V1A257bt7QGlugU233vcuj-bQHXdCU7ToYe4-YIRjxTrGzjIY3qrI6-AoZJpcAH9HaBahVetAP1prMloylQmpeyx8S5nO_KSfisyOHHL3BpYcbSizeYruHwTPIkhwyhFJzbq1SXmu_7b9ureZ_xeNc_jvIT8A==]

- Royal Society of Chemistry. (n.d.). Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. [Source available at: https://pubs.rsc.org/en/content/articlelanding/1970/j3/j39700001008]

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Source available at: https://www.chemguide.co.

- University of California, Davis. (n.d.). Interpretation of mass spectra. [Source available at: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE0z_7urCuXfERvEBickrrzlIVusJvnZdM1K2kGN9V2FfG3YgXqz9letPo3QUracxP9rjhseEgKCOc4OO2KxJBVmncj19knP9XWzKQwsNdZi_3K6KIgX6QNnHjmQ194TbsIPheJI3TVAh6gsnhYMIFDy2H0-CtMLCTJy9uhfjAFSZ31x_Z293SmVgCNkCE0wtUd725DQ8PIX5HREq_95Yh9A==]

Sources

- 1. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. uni-saarland.de [uni-saarland.de]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of 1-butyl-1H-benzimidazole-2-carbaldehyde: A Theoretical DFT Guide for Drug Discovery

Introduction: The Benzimidazole Scaffold and the Dawn of Computational Scrutiny